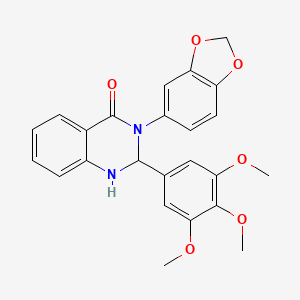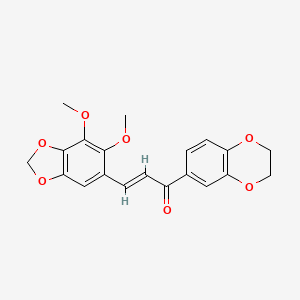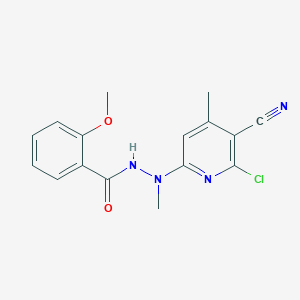![molecular formula C22H24N4O2 B11470122 10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11470122.png)
10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazino[4,3-a][1,3]benzimidazole core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the phenoxyethyl group: This is achieved through nucleophilic substitution reactions.
Addition of the tert-butyl group: This step is typically carried out using tert-butyl halides in the presence of a base.
Final modifications: Any additional functional groups are introduced in the final steps to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Scientific Research Applications
10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one can be compared with similar compounds such as:
10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one analogs: These compounds have similar structures but with slight modifications in functional groups.
Other triazino[4,3-a][1,3]benzimidazole derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Phenoxyethyl derivatives: Compounds with the phenoxyethyl group but different core structures.
The uniqueness of 10-{2-[4-(tert-butyl)phenoxy]ethyl}-3-methyl[1,2,4]triazino[4,3-a][1,3]benzimidazol-4(10H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one |
InChI |
InChI=1S/C22H24N4O2/c1-15-20(27)26-19-8-6-5-7-18(19)25(21(26)24-23-15)13-14-28-17-11-9-16(10-12-17)22(2,3)4/h5-12H,13-14H2,1-4H3 |
InChI Key |
CDHDMYQSIGJRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11470046.png)

![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11470061.png)
![5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11470064.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclopropanecarboxamide](/img/structure/B11470066.png)
![N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11470072.png)
![ethyl 5-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B11470092.png)
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11470099.png)
![1,3-dimethyl-6-pentyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11470106.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470114.png)

![[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11470129.png)


